4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic sulfone derivative featuring a benzo[e][1,2,4]thiadiazine core. This structure incorporates a 1,2,4-thiadiazine ring fused to a benzene ring, with two sulfonyl oxygen atoms (1,1-dioxide) contributing to its electronic properties. Key substituents include a 4-bromobenzyl group at position 4 and a 2,5-difluorophenyl group at position 2.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2,5-difluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF2N2O3S/c21-14-7-5-13(6-8-14)12-24-17-3-1-2-4-19(17)29(27,28)25(20(24)26)18-11-15(22)9-10-16(18)23/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAMYXJFMFSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=C(C=CC(=C3)F)F)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved by reacting 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the thiadiazine ring.
Introduction of the bromobenzyl group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2,5-difluorophenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used to investigate the interactions with biological targets, such as enzymes and receptors.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on core structures, substituents, synthesis, and spectral properties.
Key Comparative Analysis
Thiazinane (): A six-membered saturated ring with one sulfur and one nitrogen atom. This structure is less rigid, favoring conformational flexibility . 1,2,5-Thiadiazole (): A five-membered ring with two nitrogen atoms, smaller and more electron-deficient than thiadiazines .
Substituent Effects
- Halogenated Benzyl Groups :
- The target’s 4-bromobenzyl group increases molecular weight and lipophilicity compared to 4-chlorobenzyl () or 4-fluorobenzyl (). Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets.
- 2,5-Difluorophenyl (Target) vs.
Synthesis Methods
- The target compound likely shares synthetic steps with ’s triazole derivatives, such as hydrazinecarbothioamide formation and cyclization. In contrast, ’s thiazinane derivative uses sulfonamidation with HFIP, a method less common in benzo-thiadiazine chemistry .
- C=S stretch : 1243–1258 cm⁻¹ in hydrazinecarbothioamides .
- C=O stretch : 1663–1682 cm⁻¹ in intermediates, absent in cyclized products .
- These bands help confirm reaction progress in analogous syntheses.
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
